molecular formula C15H15NO2 B4537926 3-(2-phenylethoxy)benzamide

3-(2-phenylethoxy)benzamide

Cat. No. B4537926
M. Wt: 241.28 g/mol
InChI Key: QNENNHJQTVYVRY-UHFFFAOYSA-N
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Description

“3-(2-phenylethoxy)benzamide” is a chemical compound with the molecular formula C15H15NO2 . It is a derivative of benzamide , which is an organic compound with the chemical formula of C7H7NO .


Synthesis Analysis

The synthesis of benzamide compounds, such as “3-(2-phenylethoxy)benzamide”, typically starts from benzoic acid or its derivatives and amine derivatives . The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “3-(2-phenylethoxy)benzamide” can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These methods provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Benzamide compounds, including “3-(2-phenylethoxy)benzamide”, can undergo various chemical reactions. For instance, they can participate in nucleophilic aromatic substitution reactions . The conditions necessary for an aryl halide to undergo such a reaction include the presence of a strong nucleophile and a suitable solvent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-phenylethoxy)benzamide” can be determined using various methods. These properties include color, density, hardness, melting point, boiling point, and solubility .

Scientific Research Applications

Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound, including “3-(2-phenylethoxy)benzamide”. It includes information about its reactivity, health hazards, precautions for safe handling and use, and procedures for spills, leaks, and disposal .

properties

IUPAC Name

3-(2-phenylethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-15(17)13-7-4-8-14(11-13)18-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNENNHJQTVYVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenylethoxy)benzamide

Synthesis routes and methods

Procedure details

3-Hydroxybenzamide (500 mg; 3.6 mM) was dissolved in dry acetonitrile (36 ml), and to this was added potassium carbonate (0.503 g; 3.6mmol) and 2-(bromoethyl)benzene (0.498 ml; 3.6mmol). The mixture was heated under reflux for two days. The acetonitrile was removed under reduced pressure to yield a white solid. This was dissolved in water and extracted into dichloromethane (3×30 ml). The organics were pooled, dried over magnesium sulphate, filtered and the solvent was removed under reduced pressure to yield a white solid. This was recrystallised from boiling ethyl acetate and petrol (0.459 g; 12.51%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
0.503 g
Type
reactant
Reaction Step Two
Quantity
0.498 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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